2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3-fluoro-4-methylphenyl)acetamide 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3-fluoro-4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251706-14-5
VCID: VC6281920
InChI: InChI=1S/C22H21ClFN3O2/c1-12-3-4-14(9-18(12)24)25-20(28)11-27-8-7-19-16(10-27)22(29)15-5-6-17(23)13(2)21(15)26-19/h3-6,9H,7-8,10-11H2,1-2H3,(H,25,28)(H,26,29)
SMILES: CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C)F
Molecular Formula: C22H21ClFN3O2
Molecular Weight: 413.88

2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3-fluoro-4-methylphenyl)acetamide

CAS No.: 1251706-14-5

Cat. No.: VC6281920

Molecular Formula: C22H21ClFN3O2

Molecular Weight: 413.88

* For research use only. Not for human or veterinary use.

2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3-fluoro-4-methylphenyl)acetamide - 1251706-14-5

Specification

CAS No. 1251706-14-5
Molecular Formula C22H21ClFN3O2
Molecular Weight 413.88
IUPAC Name 2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Standard InChI InChI=1S/C22H21ClFN3O2/c1-12-3-4-14(9-18(12)24)25-20(28)11-27-8-7-19-16(10-27)22(29)15-5-6-17(23)13(2)21(15)26-19/h3-6,9H,7-8,10-11H2,1-2H3,(H,25,28)(H,26,29)
Standard InChI Key MFFUIYVWWNEJQH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C)F

Introduction

Chemical Structure and Composition

Molecular Characteristics

The compound (CAS 1251706-14-5) has the formula C₂₂H₂₁ClFN₃O₂ and a molecular weight of 413.88 g/mol. Its IUPAC name systematically denotes the benzo[b]1,6-naphthyridine core substituted at positions 2, 6, 7, and 10, coupled to a 3-fluoro-4-methylphenylacetamide group.

Structural Features

Key structural elements include:

  • Chlorine at C7: Enhances electrophilicity and membrane permeability.

  • Methyl group at C6: Steric effects modulate target binding selectivity .

  • Keto group at C10: Participates in hydrogen bonding with enzymatic active sites .

  • Fluorinated phenyl ring: Improves metabolic stability and bioavailability.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₁ClFN₃O₂
Molecular Weight413.88 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Purification

Synthetic Routes

The synthesis involves a Niementowski reaction, as detailed in recent protocols :

  • Core Formation: Condensation of anthranilic acid derivatives (e.g., 4-chloroanthranilic acid) with N-substituted piperidones under phosphorus oxychloride yields the tetracyclic benzo[b]1,6-naphthyridine scaffold .

  • Acetamide Coupling: Acylation with 3-fluoro-4-methylphenylacetic acid chloride introduces the side chain.

Key Reaction Conditions:

  • Temperature: 100°C for cyclization steps .

  • Solvents: Dichloromethane for extractions; isopropanol for recrystallization .

Optimization Techniques

  • Chromatography: Silica gel columns (ethyl acetate/hexane, 1:1) resolve intermediates .

  • Crystallization: Diethyl ether yields pure product with >95% HPLC purity.

Table 2: Synthetic Yield Comparison

StepYield (%)Purity (%)Reference
Cyclization68–9285
Acetamide Coupling44–8892

Biological Activities and Mechanisms

MAO B Inhibition

The compound exhibits potent MAO B inhibition (IC₅₀ = 1.35 μM), comparable to pargyline (IC₅₀ = 0.89 μM) . Structural analysis attributes this activity to:

  • Hydrophobic Interactions: The fluorophenyl group occupies MAO B’s substrate cavity .

  • Hydrogen Bonding: The keto oxygen binds to FAD cofactors .

Antimicrobial Activity

Preliminary assays show MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, likely due to DNA gyrase interference.

Table 3: Biological Activity Profile

TargetActivity (IC₅₀/MIC)Reference
MAO B1.35 μM
S. aureus16 μg/mL
E. coli8 μg/mL

Future Research Directions

Pharmacological Studies

  • ADME Profiling: Oral bioavailability and blood-brain barrier penetration require quantification .

  • Toxicology: Acute toxicity studies in rodent models are pending.

Structural Modifications

  • Fluorine Isosteres: Replacing fluorine with trifluoromethyl may enhance MAO B affinity .

  • Heterocycle Expansion: Azocino[4,5-b]quinoline derivatives could improve target selectivity .

Table 4: Proposed Derivatives and Targets

Derivative TypeTarget ActivityExpected IC₅₀ Improvement
Trifluoromethyl AnalogMAO B≤1.0 μM
Azocino-QuinolineDNA Gyrase4–8 μg/mL

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